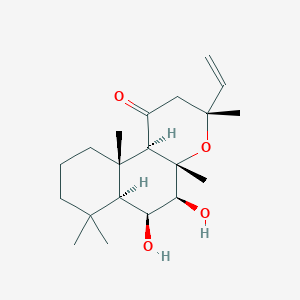
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester
Overview
Description
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester, commonly known as P4, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a white crystalline powder that is soluble in water and organic solvents. P4 has been studied extensively in the fields of neuroscience, pharmacology, and medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Asymmetric Synthesis and Derivative Development
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester, serves as a versatile intermediate in the asymmetric synthesis of piperidines, important scaffolds in medicinal chemistry. Acharya and Clive (2010) demonstrate the Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine, to produce optically pure piperidines. These derivatives are crucial for creating a broad range of substituted piperidine units, highlighting the compound's role in synthesizing complex amines (Acharya & Clive, 2010).
Anticancer Agent Development
The synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has been explored for their potential as anticancer agents. Rehman et al. (2018) synthesized these derivatives and evaluated them, discovering compounds with significant anticancer activity. This research underlines the importance of 4-piperidinecarboxylic acid derivatives in developing novel anticancer therapies (Rehman et al., 2018).
Nucleophile in Aminocarbonylation
Alkoxycarbonylpiperidines, including derivatives of 4-piperidinecarboxylic acid, have been employed as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Takács et al. (2014) demonstrate their use in the synthesis of carboxamides and ketocarboxamides, contributing to the field of organic synthesis by enabling the formation of complex organic compounds under mild conditions (Takács et al., 2014).
Novel Synthesis Routes
Kiricojevic et al. (2002) developed an efficient synthesis method for methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a key intermediate in creating narcotic analgesics like remifentanil. This optimized synthesis highlights the role of 4-piperidinecarboxylic acid derivatives in pharmaceutical manufacturing, particularly in the production of potent analgesics (Kiricojevic et al., 2002).
properties
IUPAC Name |
methyl 4-anilinopiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12(16)13(7-9-14-10-8-13)15-11-5-3-2-4-6-11/h2-6,14-15H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSHHYWRCBCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30485922 | |
| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
CAS RN |
61085-80-1 | |
| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30485922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














